

Brigatinib C solubility and stability in common lab solvents.

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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

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An In-depth Technical Guide to the Solubility and Stability of Brigatinib in Common Laboratory Solvents

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).^[1] Approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), Brigatinib is effective against various ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.^{[2][3]} Its mechanism of action involves the inhibition of ALK autophosphorylation, which in turn blocks critical downstream signaling pathways like RAS-MEK-ERK, JAK-STAT, and PI3K-AKT, thereby impeding tumor cell proliferation and survival.^{[1][3]}

Given its significance in oncology research and clinical applications, a thorough understanding of Brigatinib's physicochemical properties, particularly its solubility and stability in common laboratory solvents, is crucial for researchers in drug development, formulation, and preclinical studies. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Solubility of Brigatinib

Brigatinib is a white to off-white solid that is sparingly soluble in aqueous solutions and generally more soluble in organic solvents.^{[4][5]} The solubility profile is critical for preparing

stock solutions for in vitro and in vivo studies, as well as for developing suitable analytical methods and formulations.

Quantitative Solubility Data

The solubility of Brigatinib has been determined in various pure solvents using the flask shaking technique at different temperatures. The data is summarized in Table 1. It is most soluble in Isopropyl myristate (IPM) and Dichloromethane (DCM) and has very low solubility in water.^[4]

Solvent	Temperature (K)	Solubility (Mole Fraction, $\times 10^{-3}$)	Notes
Water	298.2	0.00312	Insoluble/Very slightly soluble.[4][6]
303.2	0.00355		
308.2	0.00411		
313.2	0.00483		
318.2	0.00557		
323.2	0.00649		
Ethanol	298.2	4.71	Soluble.[4][7]
303.2	5.48		
308.2	6.42		
313.2	7.50		
318.2	8.81		
323.2	10.30		
Dichloromethane (DCM)	298.2	28.40	High solubility.[4]
303.2	31.80		
308.2	35.60		
313.2	39.90		
318.2	44.70		
323.2	50.10		
Isopropyl Myristate (IPM)	298.2	60.90	Highest solubility among tested solvents.[4]
303.2	66.80		

308.2	73.30		
313.2	80.50		
318.2	88.40		
323.2	97.00		
Poly(ethylene glycol)-400 (PEG-400)	298.2	13.00	
303.2	14.80		
308.2	16.90		
313.2	19.30		
318.2	21.90		
323.2	24.90		
Ethyl Acetate (EA)	298.2	3.31	
303.2	3.84		
308.2	4.45		
313.2	5.16		
318.2	5.99		
323.2	6.94		
Dimethyl Sulfoxide (DMSO)	Ambient	N/A (See Notes)	Soluble up to 3 mg/mL (5.13 mM).[8] Solutions can be stored at -20°C for up to one month.[5]
Methanol	Ambient	N/A (See Notes)	Qualitatively described as soluble. [7]

Acetonitrile	Ambient	N/A (See Notes)	Qualitatively described as soluble. [7]
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Data sourced from Alshahrani et al., 2020.[\[4\]](#)

Stability of Brigatinib

The stability of Brigatinib is a critical factor for its storage, handling, and analysis. This includes its stability in solution and its metabolic stability.

Solution Stability

- **DMSO Solutions:** Solutions of Brigatinib in DMSO are reported to be stable for up to one month when stored at -20°C.[\[5\]](#) Repeated freeze-thaw cycles should be avoided.[\[8\]](#)
- **Forced Degradation Studies:** Stability-indicating UPLC methods have been developed to study the degradation of Brigatinib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). These studies are essential for identifying potential degradation products and establishing the stability profile of the drug.

Metabolic Stability

Brigatinib is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[\[9\]](#)[\[10\]](#)[\[11\]](#) The major metabolic pathways are N-demethylation and cysteine conjugation.[\[9\]](#)[\[12\]](#) Following oral administration, the majority of the circulating radioactivity is from unchanged Brigatinib (91.5%), with its primary metabolite, AP26123 (N-desmethyl brigatinib), accounting for a small fraction (3.5%).[\[9\]](#) This metabolite is significantly less potent than the parent drug.[\[10\]](#) In vitro studies using rat liver microsomes determined the half-life ($t_{1/2}$) of Brigatinib to be 12.0 minutes.[\[13\]](#)

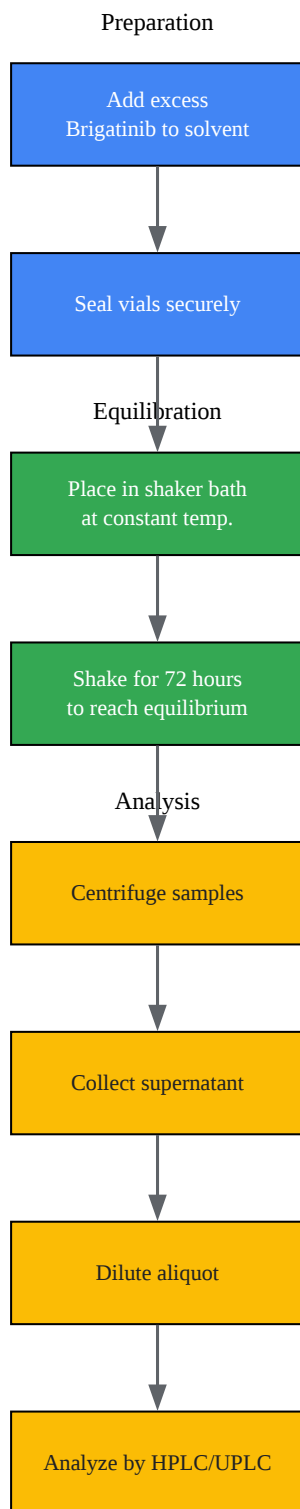
Condition	Matrix/Solvent	Stability/Outcome	Reference
Storage	DMSO	Stable for up to 1 month at -20°C.	[5]
Storage	Powder	Stable for 3 years at -20°C.	[8]
In Vitro Metabolism	Human Liver Microsomes	Primarily metabolized by CYP2C8 and CYP3A4.	[9][11]
In Vitro Metabolism	Rat Liver Microsomes	Half-life ($t_{1/2}$) of 12.0 min.	[13]
In Vivo Metabolism	Human	Major pathways: N-demethylation, cysteine conjugation. [9][12]	[9][12]

Experimental Protocols

Solubility Determination (Flask Shake Method)

This protocol describes a standard method for determining the equilibrium solubility of Brigatinib in various solvents.[4]

Workflow for Solubility Determination (Flask Shake Method)

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Workflow for Solubility Determination

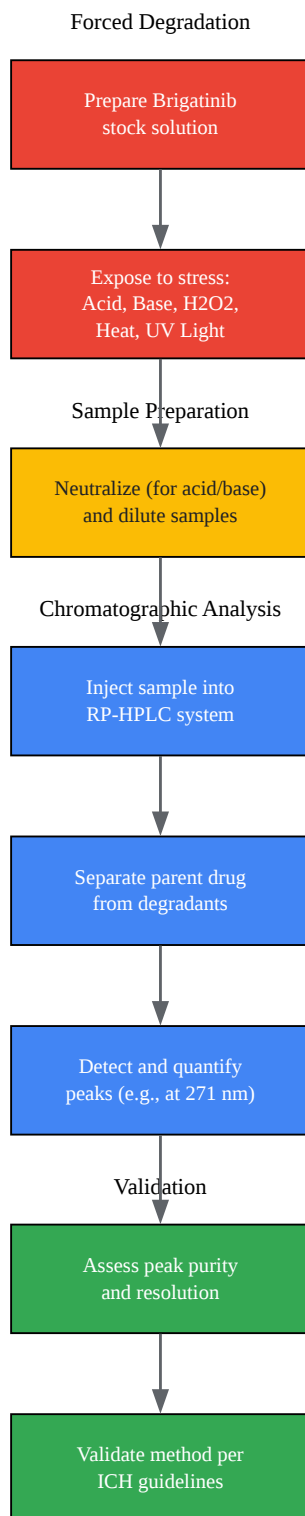
Methodology:

- Preparation: Add an excess amount of solid Brigatinib to a known volume of the selected solvent in a sealed vial.
- Equilibration: Place the vials in a constant temperature shaker water bath and shake for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.
- Sample Collection: After shaking, allow the vials to stand to let undissolved particles settle.
- Separation: Centrifuge the samples to ensure complete separation of the solid and liquid phases.
- Analysis: Carefully withdraw a known volume of the supernatant, dilute it appropriately with the mobile phase, and quantify the concentration of Brigatinib using a validated analytical method, such as RP-HPLC.[7][14][15]

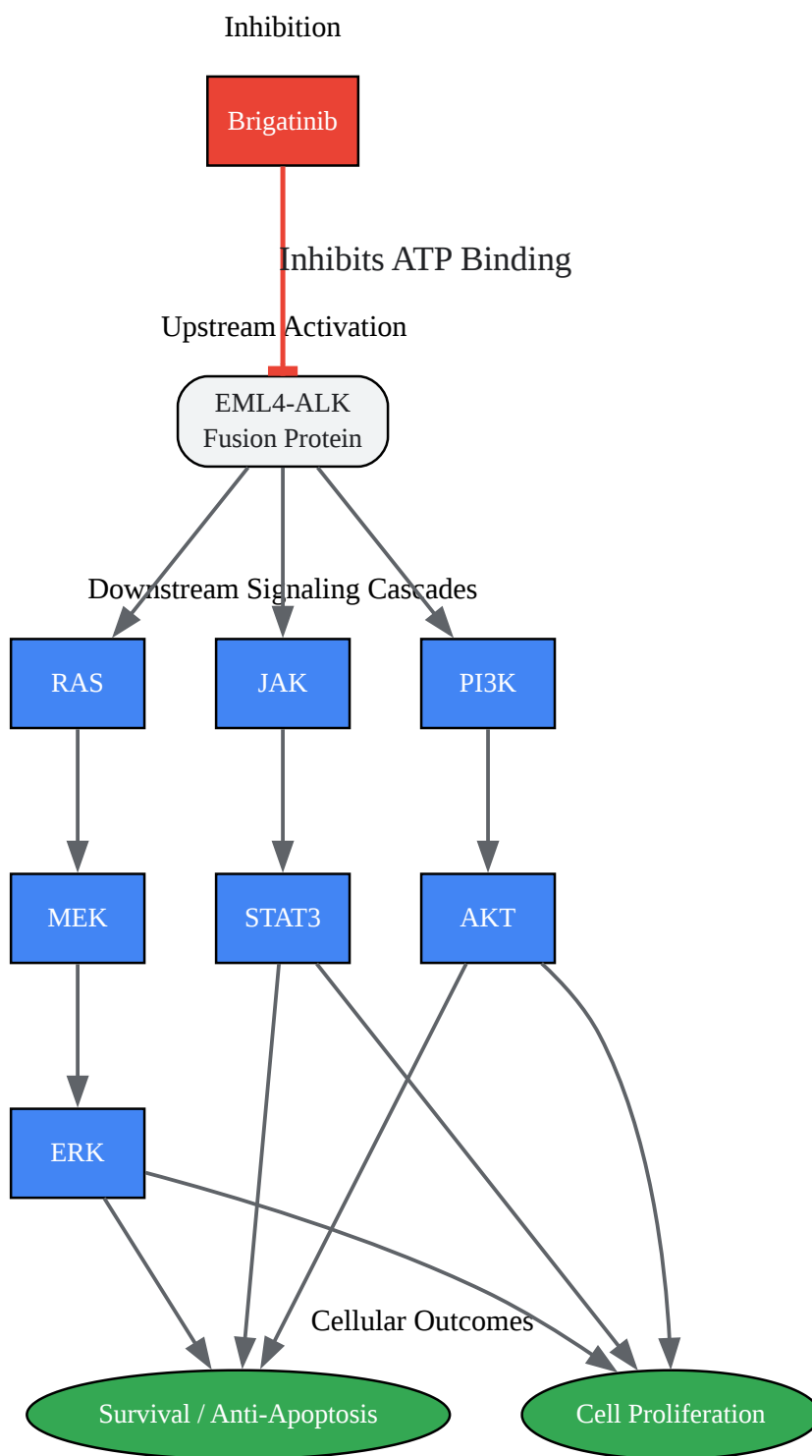
Stability Indicating RP-HPLC Method

This protocol outlines a general approach for assessing the stability of Brigatinib and separating it from its degradation products.

Workflow for Stability-Indicating HPLC Method



Brigatinib Inhibition of ALK Signaling Pathways

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